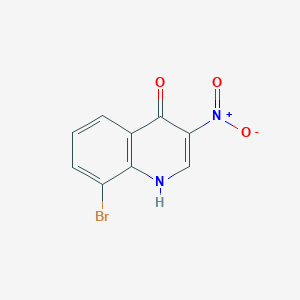

8-Bromo-3-nitroquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

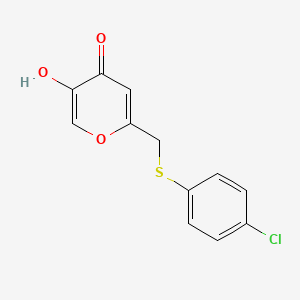

8-Bromo-3-nitroquinolin-4-ol is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C9H5BrN2O3 . It is a nitrogen-containing bicyclic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, they can be involved in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Aplicaciones Científicas De Investigación

Synthesis and Transformation

- Synthesis Techniques : 8-Bromo-3-nitroquinolin-4-ol is synthesized through various chemical processes. For instance, 2,2,3-Tribromopropanal, a reagent first used in the 1950s, facilitates the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which can then be converted into 3-bromoquinolin-6-ols with additional substituents at positions 7 and 8 (Lamberth et al., 2014).

Application in Pharmacology

- Intermediate in Drug Synthesis : this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it's used in the production of PI3K/mTOR inhibitors, showcasing its significance in the development of new therapeutic agents (Fei Lei et al., 2015).

Biological and Chemical Properties

- Antimicrobial Activity : Studies have shown that this compound derivatives exhibit significant antimicrobial activity. For example, metal complexes derived from 8-hydroxyquinoline analogues display enhanced antimicrobial properties compared to their ligands (Sahoo Jyotirmaya et al., 2017).

- Anticancer Potential : Some derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines. This indicates their potential use in cancer treatment (Tuğba Kul Köprülü et al., 2018).

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . These enzymes are essential for bacterial DNA replication, making them a common target for antibacterial agents .

Mode of Action

Nitroxoline, a related compound, is known to inhibit type 2 methionine aminopeptidase (metap2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth

Pharmacokinetics

It also shows moderate solubility . These properties could potentially influence the bioavailability of 8-Bromo-3-nitroquinolin-4-ol, but more research is needed to confirm this.

Action Environment

For instance, the synthesis of quinoline derivatives can be influenced by various environmental factors, including reaction conditions and side effects on the environment .

Direcciones Futuras

Quinoline derivatives continue to be an area of active research due to their versatile applications in various fields . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of quinoline-based drugs with improved pharmacodynamic and pharmacokinetic properties .

Propiedades

IUPAC Name |

8-bromo-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSSUTORFUABOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090552-55-7 |

Source

|

| Record name | 8-bromo-3-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)